molecular formula C12H16N6OS B2823549 N-(1-cyanocyclopentyl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylacetamide CAS No. 878251-98-0

N-(1-cyanocyclopentyl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylacetamide

货号 B2823549
CAS 编号: 878251-98-0
分子量: 292.36
InChI 键: GJHQMIZBTLOFQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyanocyclopentyl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylacetamide, commonly known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been thoroughly investigated.

作用机制

CCT137690 inhibits the activity of CHK1 by binding to its ATP-binding site. CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. Upon DNA damage, CHK1 is activated and phosphorylates several downstream targets, leading to cell cycle arrest and DNA repair. By inhibiting CHK1 activity, CCT137690 prevents the activation of these downstream targets, leading to increased cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CCT137690 have been extensively studied in preclinical models. In cancer cells, CCT137690 has been shown to induce DNA damage, leading to increased cell death. Furthermore, CCT137690 has been shown to have a synergistic effect when used in combination with other cancer therapies, such as PARP inhibitors. In addition, CCT137690 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

实验室实验的优点和局限性

One of the main advantages of CCT137690 is its specificity for CHK1, which reduces the risk of off-target effects. Furthermore, CCT137690 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of CCT137690 is its poor solubility, which can make it difficult to administer in vivo.

未来方向

There are several future directions for the study of CCT137690. One potential application is in the treatment of tumors with DNA repair deficiencies, such as BRCA1/2-mutated tumors. CCT137690 has been shown to sensitize these tumors to DNA-damaging agents, making it a promising candidate for combination therapy. Furthermore, the development of more soluble analogs of CCT137690 could lead to improved in vivo efficacy. Finally, the use of CCT137690 in combination with other cancer therapies, such as immune checkpoint inhibitors, could lead to improved outcomes in cancer patients.

合成方法

CCT137690 can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The synthesis begins with the reaction of 1-cyanocyclopentene with methylamine to yield 1-cyanocyclopentylamine. This intermediate is then reacted with 1-cyclopropyltetrazole-5-thiol to form the desired compound, CCT137690. The final product is obtained after purification by column chromatography.

科学研究应用

CCT137690 has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including CHK1, which plays a crucial role in DNA damage response and cell cycle regulation. Preclinical studies have demonstrated that CCT137690 can sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy, leading to increased cell death. Furthermore, CCT137690 has been shown to have synergistic effects when used in combination with other cancer therapies, such as PARP inhibitors.

属性

IUPAC Name

N-(1-cyanocyclopentyl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6OS/c13-8-12(5-1-2-6-12)14-10(19)7-20-11-15-16-17-18(11)9-3-4-9/h9H,1-7H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHQMIZBTLOFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CSC2=NN=NN2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylacetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。